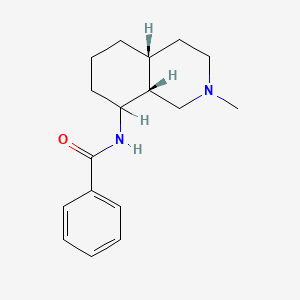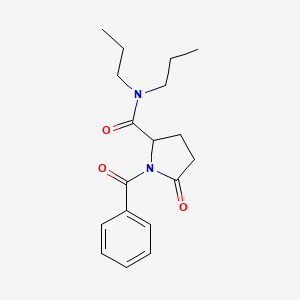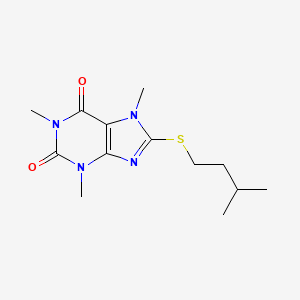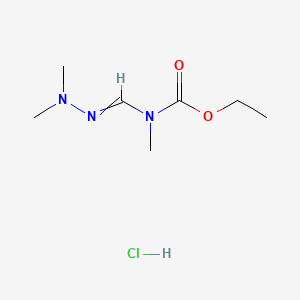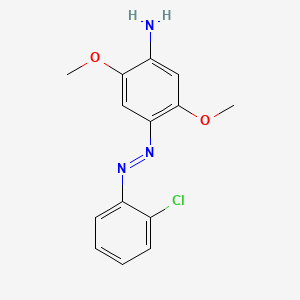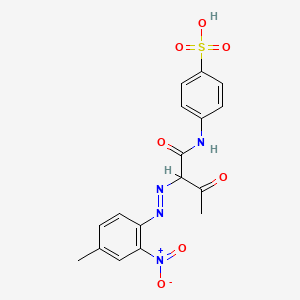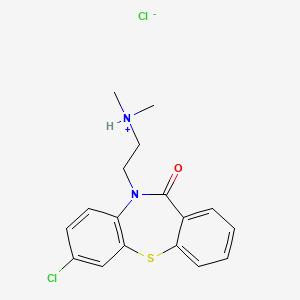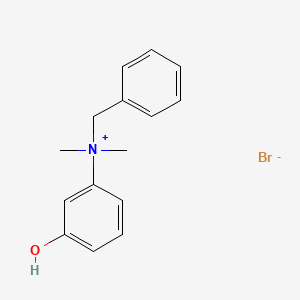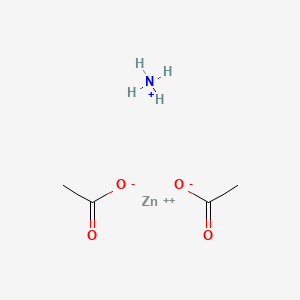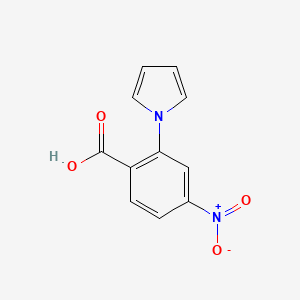
4-Nitro-2-pyrrol-1-ylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)-: is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is known for its unique structure, which includes a benzoic acid moiety substituted with a nitro group and a pyrrole ring. This compound is utilized in various fields, including medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- typically involves the condensation of 4-nitrobenzoic acid with pyrrole under specific conditions. One common method includes the use of a copper (II) ferrite catalyst and potassium tert-butylate in N,N-dimethylformamide (DMF) at 155°C for 24 hours under an inert atmosphere . The reaction yields the desired product with a high degree of purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable and safe manufacturing practices.
Analyse Chemischer Reaktionen
Types of Reactions: BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Reduction of the nitro group: 4-amino-2-(1H-pyrrol-1-yl)benzoic acid.
Substitution on the pyrrole ring: Various halogenated derivatives.
Condensation reactions: Amides and esters of the benzoic acid moiety.
Wissenschaftliche Forschungsanwendungen
BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable and reactive nature.
Wirkmechanismus
The mechanism of action of BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may inhibit or activate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
4-(1H-Pyrrol-1-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains additional methyl groups on the pyrrole ring, affecting its steric and electronic properties.
Uniqueness: BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- is unique due to the presence of both a nitro group and a pyrrole ring, which confer distinct reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
66940-03-2 |
|---|---|
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
4-nitro-2-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)9-4-3-8(13(16)17)7-10(9)12-5-1-2-6-12/h1-7H,(H,14,15) |
InChI-Schlüssel |
NNVIDGFTONEVTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
